molecular formula C21H21NO4 B4665966 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B4665966
M. Wt: 351.4 g/mol
InChI Key: OVUVQPLZSGBXBG-UHFFFAOYSA-N
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Description

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-15-11-20(24)26-21-14(3)18(10-9-17(15)21)25-12-19(23)22-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUVQPLZSGBXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by amidation with 4-methylaniline. The reaction conditions often include the use of a base such as triethylamine in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: Known for its anticancer and anti-inflammatory properties.

    Coumarin: Widely studied for its anticoagulant and antimicrobial activities.

    7-hydroxycoumarin: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide

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